Ethyl methylleucinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
DZLOWRBLCHSDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Route Optimization of Ethyl Methylleucinate
Classical Esterification Techniques for Ethyl Methylleucinate Synthesis
The most traditional and widely used method for synthesizing amino acid esters like this compound is the Fischer-Speier esterification. scirp.org This method involves reacting the amino acid, in this case, N-methyl-L-leucine, with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. scirp.orgacs.org The acid protonates the carboxyl group, making it more susceptible to nucleophilic attack by the alcohol.
Another classical approach involves the use of thionyl chloride to convert the carboxylic acid to an acid chloride, which then readily reacts with ethanol to form the ester. scirp.org While effective, this method requires careful handling due to the corrosive and toxic nature of thionyl chloride. scirp.org
These classical methods, while foundational, often require harsh conditions and can lead to side reactions, necessitating extensive purification steps.
Advanced Synthetic Strategies for this compound
To overcome the limitations of classical methods, researchers have developed more advanced and refined strategies for the synthesis of this compound and related compounds.
Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. mdpi.com Lipases are a class of enzymes that can catalyze esterification reactions with high efficiency and stereoselectivity under gentle conditions. mdpi.comnih.gov For instance, immobilized lipases, such as those from Candida antarctica (CALB), have been successfully used in the synthesis of various ethyl esters. nih.gov The use of enzymes minimizes the formation of byproducts and simplifies the purification process. mdpi.com
Research has also explored the use of carboxypeptidase Y for the enzymatic resolution of α-tertiary carboxylic acid esters, a process that could be adapted for the stereoselective synthesis or resolution of this compound. google.com This biocatalytic approach is particularly valuable for producing enantiomerically pure compounds, which is often a critical requirement in pharmaceutical applications.
| Enzyme Class | Example | Key Advantages |
| Lipases | Candida antarctica Lipase B (CALB) | High selectivity, mild reaction conditions, reduced byproducts. mdpi.comnih.gov |
| Carboxypeptidases | Carboxypeptidase Y | Potential for stereoselective resolution. google.com |
Solid-phase synthesis, a cornerstone of modern peptide chemistry, offers a streamlined approach for the preparation of N-methylated amino acids and their esters. researchgate.net In this technique, the N-methyl-L-leucine is anchored to a solid support, such as a resin, while the subsequent chemical transformations, including esterification, are carried out. researchgate.net A common strategy involves using a 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid. researchgate.net
This method facilitates the purification process, as excess reagents and byproducts can be simply washed away from the resin-bound product. researchgate.net While often employed for the synthesis of longer peptide chains, the principles of solid-phase synthesis are applicable to the preparation of individual N-methylated amino acid esters like this compound. nih.govacs.org
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov
One promising green approach is the use of ionic liquids as catalysts for esterification. researchgate.net Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact associated with traditional volatile organic solvents. researchgate.net Another strategy is the use of solid acid catalysts, like Dowex H+ resin, which can be easily separated from the reaction mixture and reused, simplifying the workup procedure and minimizing waste. nih.gov Microwave-assisted synthesis has also emerged as an energy-efficient method that can significantly accelerate reaction times for the esterification of amino acids. scirp.org
| Green Chemistry Approach | Example | Environmental Benefit |
| Alternative Catalysts | Ionic Liquids, Dowex H+ resin | Reusability, reduced waste, avoidance of corrosive mineral acids. nih.govresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times, reduced energy consumption. scirp.org |
| Safer Reagents | Calcium(II) iodide | Replacement for toxic organotin compounds in related hydrolytic processes. nih.govmdpi.com |
Reaction Mechanism Investigations of this compound Synthetic Pathways
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. In classical Fischer esterification, the mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.
For N-methylation, methods often involve the use of a protecting group on the nitrogen, such as a nosyl or tosyl group, to increase its acidity. monash.edu The protected amino acid can then be methylated using reagents like dimethyl sulfate (B86663) or diazomethane. monash.eduresearchgate.net The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to form the ester. Kinetic studies on similar enzymatic reactions have shown that the process can be inhibited by high concentrations of the alcohol or ester product. scirp.org
Yield Enhancement and Purity Considerations in this compound Production
Maximizing the yield and ensuring the high purity of this compound are critical for its practical application. planettogether.com Several strategies can be employed to achieve these goals. In reversible reactions like Fischer esterification, removing the water byproduct as it forms can shift the equilibrium towards the product side, thereby increasing the yield. docbrown.info
Purification of the final product often involves a series of extraction and distillation steps. mdpi.com After the initial reaction, the mixture is typically neutralized to remove the acid catalyst. docbrown.info Unreacted starting materials and byproducts can be removed through liquid-liquid extraction. docbrown.info For instance, washing with a sodium bicarbonate solution can remove acidic impurities, while a concentrated calcium chloride solution can be used to remove residual ethanol. docbrown.info
Final purification to obtain high-purity this compound is often achieved through distillation, sometimes under reduced pressure to prevent decomposition of the product. alfa-chemistry.comnih.gov In some cases, reactive distillation, which combines reaction and separation in a single unit, can be employed to enhance conversion and purity. researchgate.net
| Purification Step | Reagent/Technique | Purpose |
| Neutralization | Sodium Bicarbonate Solution | Removal of acid catalyst and unreacted carboxylic acid. docbrown.info |
| Extraction | Calcium Chloride Solution | Removal of residual ethanol. docbrown.info |
| Final Purification | Distillation / Molecular Distillation | Separation of the pure ester from other components based on boiling points. mdpi.comnih.gov |
| Advanced Separation | Urea (B33335) Complexation | Separation based on the degree of unsaturation, though less relevant for this specific saturated ester. nih.gov |
Iii. Advanced Spectroscopic and Chromatographic Characterization Methodologies for Ethyl Methylleucinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ethyl Methylleucinate
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to determine the precise connectivity and spatial relationships of atoms within the this compound molecule.
Proton (¹H) NMR Techniques in this compound Analysis
Proton NMR (¹H NMR) provides information about the number of distinct proton environments and their neighboring protons. For this compound (C₉H₁₉NO₂), the spectrum is expected to show signals corresponding to each unique proton group. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons.
Expected ¹H NMR Data: The spectrum would reveal distinct signals for the ethyl ester protons (a quartet for the -O-CH₂- and a triplet for the -CH₃), the N-methyl protons (a singlet), the protons of the leucine (B10760876) side chain (multiplets for the α-CH, β-CH₂, and γ-CH, and a doublet for the two diastereotopic δ-methyl groups), and a signal for the N-H proton.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ethyl (-OCH₂CH₃ ) | ~1.25 | Triplet (t) | 3H |
| Leucine side chain (-CH(CH₃ )₂) | ~0.90 | Doublet (d) | 6H |
| Leucine side chain (-CH₂ -CH(CH₃)₂) | ~1.50-1.70 | Multiplet (m) | 2H |
| Leucine side chain (-CH₂-CH (CH₃)₂) | ~1.80 | Multiplet (m) | 1H |
| N-Methyl (-NHCH₃ ) | ~2.45 | Singlet (s) | 3H |
| α-Proton (-CH (NHCH₃)COOEt) | ~3.30 | Multiplet (m) | 1H |
| Ethyl (-OCH₂ CH₃) | ~4.15 | Quartet (q) | 2H |
| N-H Proton (-NH CH₃) | Variable | Broad Singlet (br s) | 1H |
Carbon-13 (¹³C) NMR Techniques in this compound Analysis
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons. N-methylation significantly influences the chemical shifts of nearby carbons, particularly the α-carbon. researchgate.net
Expected ¹³C NMR Data: The ¹³C NMR spectrum for this compound is expected to display nine distinct signals, corresponding to the nine carbon atoms in the structure. The carbonyl carbon of the ester group will appear most downfield. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. magritek.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| Ester Carbonyl (C =O) | ~173-175 | C (Quaternary) |
| α-Carbon (-C H(NHCH₃)COOEt) | ~65-68 | CH (Methine) |
| Ester (-OC H₂CH₃) | ~60-62 | CH₂ (Methylene) |
| Leucine side chain (-C H₂-CH(CH₃)₂) | ~40-42 | CH₂ (Methylene) |
| N-Methyl (-NHC H₃) | ~33-36 | CH₃ (Methyl) |
| Leucine side chain (-CH₂-C H(CH₃)₂) | ~24-26 | CH (Methine) |
| Leucine side chain (-CH(C H₃)₂) | ~22-24 | CH₃ (Methyl) |
| Leucine side chain (-CH(C H₃)₂) | ~21-23 | CH₃ (Methyl) |
| Ester (-OCH₂C H₃) | ~14-15 | CH₃ (Methyl) |
Two-Dimensional NMR Methodologies for this compound (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY cross-peaks would be observed between:
The α-proton and the β-methylene protons of the leucine side chain.
The β-methylene protons and the γ-methine proton.
The γ-methine proton and the δ-methyl protons.
The protons of the ethyl ester's CH₂ group and its CH₃ group. magritek.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for connecting different spin systems and identifying quaternary carbons. magritek.com Key HMBC correlations for this compound would include:
From the N-methyl protons to both the α-carbon and the N-methyl carbon itself.
From the ethyl CH₂ protons to the ester carbonyl carbon.
From the α-proton to the ester carbonyl carbon.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. elsevier.com Each technique provides complementary information based on the molecule's vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key characteristic absorptions for this compound would include:
A strong, sharp absorption for the ester carbonyl (C=O) stretch, typically found in the 1750-1735 cm⁻¹ region. acs.org
Absorptions for C-O stretching vibrations associated with the ester group.
C-H stretching vibrations for the alkyl portions of the molecule (below 3000 cm⁻¹).
An N-H stretching vibration for the secondary amine, which appears as a moderate band in the 3350-3310 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. Conversely, C-C and symmetric C-H vibrations are often strong. cdnsciencepub.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | IR | ~3350-3310 | Moderate |
| Alkyl Groups | C-H Stretch | IR, Raman | ~2850-2960 | Strong (IR), Strong (Raman) |
| Ester | C=O Stretch | IR | ~1750-1735 | Strong |
| Ester | C-O Stretch | IR | ~1150-1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. creative-proteomics.comacs.org For this compound, the molecular formula is C₉H₁₉NO₂, corresponding to a nominal molecular weight of 173 amu.
Upon ionization, the molecular ion ([M]⁺) can undergo fragmentation. The fragmentation of amino acid esters is well-characterized. Common fragmentation pathways for this compound would include:
Loss of the ethoxy group (-•OCH₂CH₃): Resulting in a fragment ion at m/z 128.
Loss of the carboethoxy group (-•COOCH₂CH₃): This is a characteristic fragmentation for amino acid esters, leading to an iminium ion at m/z 86 ([CH₂(CH₃)₂CHCH=NHCH₃]⁺). This is often the base peak.
Cleavage of the side chain: Loss of the isobutyl group (-•C₄H₉) would yield a fragment at m/z 116.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments, which is impossible with standard low-resolution mass spectrometry. ethz.chnih.gov
For example, HRMS can distinguish this compound (C₉H₁₉NO₂, exact mass ~173.1416) from other compounds that might have the same nominal mass of 173. By providing the exact mass, HRMS serves as a powerful tool for confirming the molecular formula and increasing confidence in the structural identification.
Tandem Mass Spectrometry (MS/MS) for this compound
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for structural elucidation by fragmenting specific ions and analyzing the resulting products. wikipedia.org In an MS/MS experiment, the this compound molecule is first ionized, typically forming a protonated molecule [M+H]⁺ or a molecular ion M•⁺. This precursor ion is then selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. wikipedia.orgimreblank.ch
While specific experimental MS/MS spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the known fragmentation rules for esters and N-methylated amino acids. libretexts.orgtutorchase.commsu.edu The primary fragmentation pathways are expected to involve the ester functional group and the amino acid backbone.
Key predicted fragmentation pathways for the molecular ion of this compound (m/z 157) would include:
Loss of the ethoxy group (-OC₂H₅): Cleavage of the C-O bond of the ester would result in a prominent acylium ion.
Loss of ethylene (B1197577) via McLafferty rearrangement: If a gamma-hydrogen is available, a neutral molecule of ethylene can be eliminated.
Cleavage of the N-Cα bond: Fragmentation adjacent to the nitrogen atom is common for amines.
Loss of the isobutyl side chain: Cleavage of the side chain from the amino acid backbone is a characteristic fragmentation.
A detailed table of predicted fragment ions and their proposed structures provides a roadmap for identifying this compound in complex mixtures.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 158 ([M+H]⁺) | 112 | Ethoxy radical (•OC₂H₅) | [CH₃NHCH(CH₂CH(CH₃)₂)CO]⁺ |
| 158 ([M+H]⁺) | 86 | Ethyl Formate (B1220265) (HCOOC₂H₅) | [CH₃NH=CHCH₂CH(CH₃)₂]⁺ |
| 158 ([M+H]⁺) | 102 | Isobutylene (C₄H₈) | [CH₃NHCH(COOH)CH₂]⁺ |
| 158 ([M+H]⁺) | 57 | Ethyl N-methylglycinate | [C₄H₉]⁺ (Isobutyl cation) |
| 158 ([M+H]⁺) | 44 | - | [CH₃NH=CH₂]⁺ |
Chromatographic Separation Techniques in this compound Research
Chromatography is fundamental to the analysis of this compound, enabling its separation from reactants, byproducts, and other components in a mixture for subsequent identification and quantification.
Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. rroij.com Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. chromatographyonline.com
Table 2: Representative Gas Chromatography (GC) Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or thermally stable for GC analysis. gyanvihar.org For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. sigmaaldrich.com
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. gyanvihar.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the ratio of the organic solvent to water (either isocratically or using a gradient), the retention time of this compound can be optimized. researchgate.net The pH of the mobile phase is also a critical parameter, as it affects the ionization state of the amine and any residual carboxylic acid groups, thereby influencing retention and peak shape. Detection is often achieved using a UV detector, as the ester carbonyl group provides some UV absorbance, typically at low wavelengths (e.g., 210-220 nm).
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient: 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Since this compound is a chiral compound derived from the amino acid leucine, it exists as two enantiomers (D and L forms). Chiral chromatography is essential for separating these enantiomers to assess enantiomeric purity or to study the properties of each individual isomer. rotachrom.comrsc.org
The separation of enantiomers requires a chiral environment, which is typically provided by a chiral stationary phase (CSP). chromatographyonline.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including amino acid derivatives. ymc.co.jpnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase conditions can be employed, depending on the specific column and analyte. ymc.co.jpresearchgate.net Supercritical fluid chromatography (SFC) is also an increasingly popular technique for chiral separations due to its high efficiency and speed. nih.gov
Table 4: Potential Chiral Stationary Phases (CSPs) for Enantiomeric Resolution
| CSP Type | Chiral Selector | Potential Separation Principle |
|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Hydrogen bonding, π-π interactions, steric hindrance within the chiral grooves of the polymer. |
| Pirkle-type (Brush-type) | Covalently bonded π-electron acceptor or donor groups | Diastereomeric π-π complex formation. |
| Macrocyclic antibiotic | e.g., Teicoplanin, Vancomycin | Inclusion complexation, hydrogen bonding, and ionic interactions. |
| Ligand exchange | Chiral ligand (e.g., L-proline) complexed with a metal ion (e.g., Cu²⁺) on the support | Formation of diastereomeric metal complexes with different stabilities. |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org This technique involves directing an X-ray beam onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. dectris.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined. chemrxiv.org
Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds and van der Waals forces. researchgate.net This information is invaluable for understanding the physical properties of the solid state and for confirming the absolute stereochemistry of a chiral center if a suitable derivative is used (anomalous dispersion).
As of the current literature survey, a public-domain crystal structure for this compound has not been reported. The successful application of this technique requires the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. If a structure were to be determined, it would provide unequivocal proof of the compound's covalent structure and stereoconfiguration.
Iv. Stereochemical Investigations of Ethyl Methylleucinate
Enantioselective Synthesis Approaches for Chiral Ethyl Methylleucinate
The synthesis of enantiomerically pure this compound is crucial for its application in various scientific fields. Several strategies can be employed to achieve this, primarily focusing on the use of chiral starting materials or chiral catalysts.
One common approach involves the direct esterification of an enantiomerically pure α-methylleucine, such as L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid). This method typically involves reacting the amino acid with ethanol (B145695) in the presence of a reagent like thionyl chloride. This process facilitates the formation of the ethyl ester while preserving the stereochemical integrity of the starting material. smolecule.com
Another strategy is the use of chiral auxiliaries. In this method, a racemic or achiral precursor of this compound is reacted with a chiral auxiliary to form diastereomers. These diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to yield the desired enantiomer of this compound. For instance, a related compound, (2S)-Ethyl 2-[(Ss)-benzylsulfinylamino]-3,3-dimethylbutanoate, was synthesized through an asymmetric addition of an organozinc reagent to a chiral N-tert-butanesulfinyl iminoacetate. nih.govresearchgate.net This highlights how a chiral sulfinyl group can direct the stereochemical outcome of a reaction to produce a single enantiomer.
Furthermore, catalytic enantioselective methods are at the forefront of modern organic synthesis. These methods employ a small amount of a chiral catalyst to generate a large quantity of a single enantiomer from a prochiral substrate. While specific examples for the direct catalytic enantioselective synthesis of this compound are not extensively documented in publicly available literature, general methods for the synthesis of chiral α-amino acid esters are well-established and could be adapted.
A summary of potential enantioselective synthesis approaches is presented in the table below.
| Synthesis Approach | Description | Key Reagents/Components | Expected Outcome |
| Direct Esterification of Chiral Precursor | Esterification of enantiomerically pure α-methylleucine with ethanol. | L-tert-leucine, Ethanol, Thionyl chloride | (S)-Ethyl methylleucinate |
| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to induce diastereoselectivity, followed by separation and removal of the auxiliary. | Racemic α-methylleucine precursor, Chiral auxiliary (e.g., N-tert-butanesulfinylamide) | (S)- or (R)-Ethyl methylleucinate |
| Catalytic Enantioselective Synthesis | Use of a chiral catalyst to stereoselectively synthesize one enantiomer from a prochiral substrate. | Prochiral enolate precursor, Chiral catalyst (e.g., chiral phase-transfer catalyst) | (S)- or (R)-Ethyl methylleucinate |
This table is generated based on established principles of asymmetric synthesis and data from related compounds.
Chiral Resolution Techniques for this compound Enantiomers
When this compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), separation of the enantiomers is necessary to obtain the pure forms. This process is known as chiral resolution.
Enzymatic Kinetic Resolution: A notable method for the resolution of a derivative of this compound involves enzymatic kinetic resolution. A patent describes the resolution of (±)-N-Acetyl-α-methylleucinate ethyl ester using the enzyme Serine Carboxypeptidase Y. google.com In this process, the enzyme selectively hydrolyzes one enantiomer of the N-acetylated ester to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted enantiomer of the ester in high enantiomeric excess. google.com The differing reaction rates allow for the separation of the rapidly reacting enantiomer (as the acid) from the slower-reacting enantiomer (as the ester). google.com The enantiomeric excess of the resulting products can be determined using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. google.com
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. sepscience.com While specific HPLC methods for the resolution of this compound are not detailed in the available literature, the general principle involves the differential interaction of the enantiomers with the chiral stationary phase. This leads to different retention times and, consequently, their separation. For related compounds, polysaccharide-based CSPs have shown effectiveness in separating enantiomers. researchgate.net
Fractional Crystallization of Diastereomeric Salts: Another classical method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic this compound (which is basic due to the amino group) with a chiral acid. This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the desired enantiomer of this compound can be recovered by treatment with a base to remove the chiral acid.
The table below summarizes common chiral resolution techniques applicable to this compound.
| Resolution Technique | Principle | Example Application/Reagents |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Serine Carboxypeptidase Y on N-Acetyl-α-methylleucinate ethyl ester. google.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based chiral stationary phases. researchgate.net |
| Fractional Crystallization | Formation and separation of diastereomeric salts with different solubilities. | Chiral acids (e.g., tartaric acid derivatives). |
This table includes data from a closely related derivative and general chemical principles.
Stereochemical Stability and Interconversion Studies of this compound
The stereochemical stability of this compound, specifically the configuration at the α-carbon, is a critical factor, particularly during synthesis, purification, and storage. The primary concern regarding stereochemical instability is racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture.
For α-amino acid esters, racemization can occur, especially under basic conditions. The mechanism involves the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in the formation of both enantiomers and thus, racemization. The use of aprotic solvents and maintaining low temperatures can help to mitigate racemization during chemical transformations.
It is also important to consider the stability of the ester group itself. Under strongly acidic or basic conditions, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur. smolecule.com This reaction, however, does not directly affect the stereocenter unless the conditions also promote racemization.
Influence of Stereochemistry on General Molecular Interactions of this compound
The three-dimensional structure of the enantiomers of this compound dictates how they interact with other chiral molecules, such as enzymes, receptors, and other chiral compounds. These stereospecific interactions are fundamental to the different biological activities often observed for enantiomers.
Enzymatic Interactions: As demonstrated in the enzymatic resolution of N-acetyl-α-methylleucinate ethyl ester, enzymes can exhibit high stereoselectivity. google.com An enzyme's active site is a chiral environment that can preferentially bind to and catalyze a reaction with one enantiomer over the other. This is often described using the "three-point attachment model," where a specific spatial arrangement of at least three points of interaction between the substrate and the enzyme is necessary for a productive binding event. The different spatial arrangement of the substituents around the chiral center of the (R)- and (S)-enantiomers of this compound would lead to one fitting more effectively into the enzyme's active site.
Receptor Binding: In a pharmacological context, if this compound were to interact with a biological receptor, the stereochemistry would likely play a crucial role. Receptors are chiral macromolecules, and the binding affinity and subsequent biological response are often highly dependent on the stereochemistry of the ligand. One enantiomer may act as an agonist, while the other could be an antagonist, have a different effect, or be inactive.
Interactions in Synthesis: The stereochemistry of this compound is also important when it is used as a chiral building block in the synthesis of more complex molecules. The defined three-dimensional structure of a single enantiomer can direct the stereochemical outcome of subsequent reactions, a concept known as asymmetric induction. For example, derivatives of ethyl (R)-2-amino-3,3-dimethylbutanoate can be used to create chiral ligands for asymmetric catalysis.
The table below outlines the general influence of stereochemistry on the molecular interactions of this compound.
| Type of Interaction | Influence of Stereochemistry | Example |
| Enzymatic Catalysis | Enzymes can selectively metabolize or react with one enantiomer. | Selective hydrolysis of one enantiomer of N-acetyl-α-methylleucinate ethyl ester by Serine Carboxypeptidase Y. google.com |
| Receptor Binding | Enantiomers can exhibit different binding affinities and efficacies at chiral receptor sites. | One enantiomer may be biologically active while the other is inactive or has a different activity. |
| Asymmetric Synthesis | A single enantiomer can be used as a chiral template to control the stereochemistry of new chiral centers. | Use as a chiral building block for the synthesis of N-heterocycles or chiral ligands. |
This table is based on established principles of stereochemistry and data from related compounds.
V. Reactivity Profiles and Transformational Pathways of Ethyl Methylleucinate
Hydrolysis and Transesterification Reactions of Ethyl Methylleucinate
Hydrolysis
The ester functionality of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield N-methylleucine and ethanol (B145695). This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and excess water, the reaction proceeds via protonation of the carbonyl oxygen. This activation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a water molecule. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large volume of dilute acid.
Base-Catalyzed Hydrolysis (Saponification) : When heated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), this compound undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form ethanol and the carboxylate salt of N-methylleucine (sodium N-methylleucinate). This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the strong base drives the reaction to completion.
Table 1: Hydrolysis Reactions of this compound
| Reaction Type | Catalyst/Reagent | Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dilute HCl) | N-methylleucine + Ethanol |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH) | Sodium N-methylleucinate + Ethanol |
Transesterification
Transesterification is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol. This reaction can be catalyzed by acids, bases, or enzymes and is typically driven to completion by using the reactant alcohol as the solvent.
Acid-Catalyzed Transesterification : A strong acid protonates the carbonyl group, activating it for attack by an alcohol molecule (e.g., methanol, propanol).
Base-Catalyzed Transesterification : An alkoxide base (e.g., sodium methoxide) can act as a potent nucleophile, attacking the ester carbonyl and displacing the ethoxide group.
Enzymatic Transesterification : Lipases can also catalyze this transformation under mild conditions, offering high selectivity.
Table 2: Expected Products from Transesterification of this compound with Various Alcohols
| Reactant Alcohol | Catalyst | Main Product |
| Methanol | H⁺ or CH₃O⁻ | Mthis compound |
| Propanol | H⁺ or CH₃CH₂CH₂O⁻ | Propyl methylleucinate |
| Benzyl alcohol | H⁺ or C₆H₅CH₂O⁻ | Benzyl methylleucinate |
Nucleophilic Substitution and Addition Reactions Involving this compound
The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the ester group. These reactions proceed through a nucleophilic acyl substitution mechanism, which involves the formation of a tetrahedral intermediate followed by the elimination of the ethoxide leaving group.
Aminolysis (Amide Formation)
Reaction with ammonia (B1221849) or a primary or secondary amine results in the formation of an N-methylleucyl amide. masterorganicchemistry.com This reaction, known as aminolysis, typically requires heating. The nucleophilic nitrogen of the amine attacks the ester carbonyl, displacing the ethoxide group to form the more stable amide bond. masterorganicchemistry.comyoutube.com This is a common strategy for converting esters to primary, secondary, or tertiary amides. google.comlibretexts.orgacs.org
Hydrazinolysis
Treatment of this compound with hydrazine (B178648) (H₂NNH₂) leads to the formation of N-methylleucyl hydrazide. This reaction is analogous to aminolysis. researchgate.net The resulting hydrazide is a key intermediate in peptide synthesis, as it can be converted to a reactive acyl azide (B81097) for coupling reactions. oup.comgoogle.comnih.gov
Table 3: Nucleophilic Acyl Substitution Reactions of this compound
| Nucleophile | Reagent | Product |
| Ammonia | NH₃ | N-methylleucinamide |
| Methylamine | CH₃NH₂ | N-methyl-N'-methylleucinamide |
| Hydrazine | N₂H₄ | N-methylleucyl hydrazide |
Reductive and Oxidative Transformations of this compound
Reduction
The ester group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl. The initial reduction yields an aldehyde intermediate, which is immediately further reduced to the primary alcohol. This process converts this compound into N-methylleucinol. masterorganicchemistry.comscispace.com
Reaction : this compound + LiAlH₄ (in ether), followed by H₂O workup → N-methylleucinol
Oxidation
The oxidation of N-methyl amino acid derivatives is less straightforward and depends heavily on the reagents and conditions used. The secondary amine could potentially be oxidized, and the isobutyl side chain could also be a site for oxidation under harsh conditions. However, specific and controlled oxidation of the core structure of this compound without affecting other parts of the molecule requires specialized methods. The N-methyl group itself makes the nitrogen atom a tertiary amine after peptide bond formation or acylation, which can have different oxidative pathways compared to primary amino groups.
Cyclization and Rearrangement Studies of this compound
The bifunctional nature of this compound, containing both an amine and an ester group, allows for intramolecular reactions, particularly cyclization.
Diketopiperazine Formation
One of the most common intramolecular reactions for amino acid esters is the formation of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. acs.orgnih.gov This typically occurs upon heating or under basic conditions, where two molecules of the amino acid ester condense head-to-tail. google.com The amino group of one molecule attacks the ester carbonyl of a second molecule to form a dipeptide ester. Subsequently, the amino group of this dipeptide performs an intramolecular cyclization, eliminating a molecule of ethanol to form the stable six-membered DKP ring. whiterose.ac.ukgoogle.com For this compound, this would result in a disubstituted DKP.
Lactam Formation
While DKP formation is an intermolecular process, other intramolecular cyclizations can be envisioned. For instance, if the molecule were modified to contain a suitable internal nucleophile and electrophile, intramolecular aminolysis could lead to the formation of a lactam ring. nih.govnih.govrsc.orgacs.org However, for the parent this compound, intermolecular DKP formation is the more probable cyclization pathway under thermal conditions. rsc.org
Rearrangement reactions such as the Curtius or Hofmann rearrangements are not directly applicable to this compound itself but could be employed on derivatives. For example, a Curtius rearrangement could be performed on an acyl azide derived from the corresponding carboxylic acid (N-methylleucine).
Derivatization Strategies for Analog Generation from this compound
This compound is a valuable starting material for the synthesis of various analogs and peptidomimetics. researchgate.net The N-methyl group already provides increased lipophilicity and resistance to enzymatic degradation compared to its non-methylated counterpart, Ethyl leucinate. rsc.org
N-Acylation
The secondary amine can be acylated using acid chlorides or anhydrides to introduce various functional groups. This is a fundamental step in peptide synthesis, where the N-methylamino group would be coupled to another amino acid. google.compeptide.com Specialized coupling reagents may be required to overcome the steric hindrance of the N-methyl group. nih.gov
Ester Modification
As detailed in the preceding sections, the ethyl ester group can be readily converted into a variety of other functional groups, providing a key handle for derivatization:
Conversion to Amides : Reaction with a diverse range of amines yields a library of amides.
Conversion to Hydrazides : Treatment with hydrazine creates a precursor for further reactions, such as the formation of heterocycles or acyl azides for peptide coupling. explorationpub.com
Reduction to Alcohol : Conversion to N-methylleucinol provides a chiral alcohol building block.
These transformations allow this compound to serve as a versatile scaffold for creating more complex molecules with potential applications in medicinal chemistry and materials science. acs.org
Vi. Computational Chemistry and Molecular Modeling Studies of Ethyl Methylleucinate
Quantum Chemical Calculations for Ethyl Methylleucinate (DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in its ground and excited states. researchgate.nettrygvehelgaker.no These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule. trygvehelgaker.no DFT methods, like the popular B3LYP functional, are known for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. irjweb.comespublisher.com Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from theoretical principles without the use of experimental data for parameterization. trygvehelgaker.nopsu.edu
A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. semanticscholar.org Geometry optimization calculations systematically alter the positions of the atoms to find the structure with the lowest possible energy on the potential energy surface. arxiv.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Lengths (Å) | C=O (ester) | 1.21 |
| C-O (ester) | 1.35 | |
| N-H (amine) | 1.01 | |
| Cα-Cβ (leucine side chain) | 1.54 | |
| **Bond Angles (°) ** | O=C-O (ester) | 124.0 |
| C-O-C (ester) | 117.0 | |
| H-N-H (amine) | 107.0 | |
| Dihedral Angles (°) | Cα-Cβ-Cγ-Cδ | ~180 (anti) or ±60 (gauche) |
Note: These values are illustrative and not from actual calculations on this compound.
The electronic structure of a molecule governs its chemical reactivity. physchemres.org Quantum chemical calculations provide valuable information about the distribution of electrons within the molecule, most notably through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron. physchemres.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. irjweb.comscirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates that the molecule is more likely to be reactive. scirp.org For this compound, the HOMO would likely be localized on the nitrogen atom of the amino group and the oxygen atoms of the ester group due to the presence of lone pairs of electrons. The LUMO is often associated with the carbonyl group (C=O) of the ester, which can act as an electron acceptor.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Hypothetical Energy (eV) |
|---|---|
| LUMO | -1.5 |
| HOMO | -9.0 |
| HOMO-LUMO Gap | 7.5 |
Note: These values are illustrative and not from actual calculations on this compound.
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound. nih.govnih.gov
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govd-nb.info These predictions are based on the calculated electron density around each nucleus. Comparing predicted shifts with experimental data can aid in the assignment of signals in the NMR spectrum. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the ethyl group, the leucine (B10760876) backbone, and the methyl group.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. libretexts.org These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Each vibrational mode (stretching, bending, etc.) has a characteristic frequency. docbrown.infovscht.cz For this compound, key predicted vibrations would include the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), N-H stretches of the amino group (around 3300-3500 cm⁻¹), and C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹). docbrown.infovscht.czlibretexts.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.netfaccts.denih.govarxiv.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the primary electronic transitions at the lowest energies would likely involve the n → π* transition of the carbonyl group and potentially charge-transfer transitions involving the amino group and the ester functionality.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. cresset-group.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into conformational changes and interactions with the environment. nih.govnih.govmdpi.com
This compound is a flexible molecule with several rotatable single bonds. This flexibility allows it to adopt numerous different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. chemrxiv.org MD simulations are a powerful tool for exploring the conformational landscape of a molecule by simulating its dynamic motions. nih.gov By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations, which correspond to the most stable ones. For this compound, key conformational features would include the rotation around the Cα-Cβ bond of the leucine side chain and the orientation of the ethyl group of the ester.
The properties and behavior of a molecule can be significantly influenced by its solvent environment. nih.govnumberanalytics.compku.edu.cnnih.gov Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. github.io This approach is computationally efficient and can provide a good approximation of the electrostatic interactions between the solute and the solvent.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the simulation box along with the solute molecule. pku.edu.cn This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. MD simulations with explicit solvent are particularly useful for understanding how solvent molecules arrange themselves around the solute and how they affect its conformational preferences. researchgate.netchemrxiv.org
For this compound, modeling with different solvents (e.g., water, ethanol (B145695), chloroform) would reveal how its conformation and electronic properties are altered by the polarity and hydrogen-bonding capabilities of the surrounding medium.
Docking Studies of this compound with Macromolecular Targets (Theoretical Binding Principles)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.orgwikipedia.org This technique is fundamental in drug discovery and involves two primary steps: sampling the conformational space of the ligand and then ranking these conformations using a scoring function. arxiv.org Although specific docking studies on this compound are not readily found in the current body of scientific literature, the theoretical principles that would govern such an investigation can be clearly outlined.
The initial step in a docking study of this compound would involve the identification of a relevant macromolecular target. This could be a protein or enzyme implicated in a particular biological pathway of interest. The three-dimensional structure of this target, typically obtained from crystallographic or NMR studies and available in databases like the Protein Data Bank (PDB), is a prerequisite. wikipedia.org
Once a target is selected, the docking process would explore the various ways in which this compound could fit into the binding site of the macromolecule. This involves sampling a multitude of possible conformations of the this compound molecule and its orientation within the binding pocket. The interactions between this compound and the amino acid residues of the protein would then be evaluated. These interactions are typically non-covalent and can include:
Hydrogen Bonds: The ester group of this compound, with its carbonyl oxygen and ether oxygen, could act as a hydrogen bond acceptor. The amine group could potentially act as a hydrogen bond donor.
Hydrophobic Interactions: The isobutyl group of the leucine moiety and the ethyl group of the ester would likely engage in hydrophobic interactions with nonpolar residues of the target protein.
Electrostatic Interactions: The partial charges on the atoms of this compound would interact with the electrostatic field of the protein's binding site. arxiv.org
A scoring function is then employed to estimate the binding affinity for each generated pose, providing a ranked list of the most likely binding modes. arxiv.org The results of such a docking study, were it to be performed, could be presented in a table format, as shown hypothetically below.
| Theoretical Interaction Analysis of this compound with a Hypothetical Enzyme Active Site | |
| Type of Interaction | Potential Interacting Groups on this compound |
| Hydrogen Bond Donor | Amine (NH) |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O), Ester Oxygen (O) |
| Hydrophobic Interactions | Isobutyl side chain, Ethyl group |
| Van der Waals Contacts | All atoms |
It is crucial to emphasize that without experimental validation, the predictions from docking studies remain theoretical. However, they provide a valuable starting point for designing more targeted experiments, such as site-directed mutagenesis or the synthesis of analogs with improved binding properties.
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Understanding the chemical reactivity of a molecule is key to predicting its stability, metabolic fate, and potential for chemical synthesis. Computational chemistry offers powerful tools to model reaction pathways and analyze the high-energy transition states that govern the rates of chemical transformations. cncb.ac.cn For this compound, such studies could elucidate mechanisms of its synthesis, degradation, or metabolism.
Reaction pathway modeling involves mapping the potential energy surface of a chemical reaction. This surface connects the reactant and product states through a path that ideally passes through one or more transition states. wikipedia.org A transition state is a specific molecular configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, a critical determinant of the reaction rate.
For a transformation involving this compound, for instance, its hydrolysis back to methylleucine and ethanol, computational methods like Density Functional Theory (DFT) or ab initio quantum mechanical methods could be employed. frontiersin.org These calculations would aim to locate the geometry of the transition state for the reaction.
The process would typically involve:
Geometry Optimization: The three-dimensional structures of the reactants (this compound and water), the products (methylleucine and ethanol), and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This provides the structure of the transition state. uni-muenchen.de
Frequency Calculation: A frequency analysis is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uni-muenchen.de
The results of such an analysis would provide detailed insights into the reaction mechanism. For example, it could reveal whether the hydrolysis proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. A hypothetical data table summarizing the energetic profile of a reaction is presented below.
| Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Transformation of this compound | |
| Parameter | Calculated Value (Hypothetical) |
| Enthalpy of Reaction (ΔH) | Value in kJ/mol |
| Gibbs Free Energy of Reaction (ΔG) | Value in kJ/mol |
| Activation Energy (Ea) | Value in kJ/mol |
| Imaginary Frequency of Transition State | Value in cm⁻¹ |
By examining the transition state structure, one could identify which bonds are breaking and forming and the key atoms involved in the reaction. This knowledge is invaluable for understanding and potentially controlling the chemical behavior of this compound. While specific computational studies on this compound are not currently available in the public domain, the established methodologies of reaction pathway modeling and transition state analysis provide a clear framework for how such investigations would be conducted.
Vii. Investigations into Biological System Interactions and Mechanisms of Ethyl Methylleucinate Non Clinical Focus
Enzymatic Biotransformations and Substrate Specificity of Ethyl Methylleucinate
The enzymatic biotransformation of this compound primarily involves hydrolysis by esterases and peptidases. google.comjmb.or.kr These enzymes catalyze the cleavage of the ester bond, a reaction of significant interest for various industrial applications, including the production of chiral intermediates for pharmaceuticals. jmb.or.kr Biotransformation processes often utilize whole microbial cells or isolated enzymes to achieve specific chemical conversions. google.com
Esterase and Peptidase Interaction Mechanisms with this compound
Esterases are a class of hydrolase enzymes that split esters into an acid and an alcohol through a reaction with water. jmb.or.kr They generally exhibit high selectivity for their substrates and can be used for the optical resolution of racemic mixtures. jmb.or.kr While esterases typically prefer short-chain fatty acid esters, their substrate specificity can vary widely, which is a key characteristic for their classification and application. researchgate.netresearchgate.net For instance, some esterases are highly specific for fatty acid esters containing two to four carbon atoms. researchgate.net The interaction with this compound would involve the binding of the ester to the active site of the enzyme, followed by a nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and the carboxylic acid.
Peptidases, specifically carboxypeptidases, have also been shown to interact with derivatives of α-methylleucinate. For example, carboxypeptidase Y from Baker's Yeast can hydrolyze ethyl N-acetyl-(±)-α-methylleucinate. google.com Similarly, serine carboxypeptidases can resolve α-methyltryptophan methyl ester. google.com The mechanism involves the recognition of the substrate by the enzyme, followed by hydrolysis of the ester bond. The efficiency of this reaction depends on factors such as pH, temperature, and the specific enzyme used. google.com
Characterization of Enzyme Active Sites Interacting with this compound
The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. nih.govuniprot.org For esterases and peptidases that interact with this compound, the active site would possess specific structural features to accommodate the substrate. The active site is often located in a pocket or cleft on the enzyme's surface and its microenvironment can significantly influence the reactivity of amino acid residues. biologiachile.cl
Key features of enzyme active sites relevant to the interaction with this compound include:
Structural and Steric Specificity : The shape and size of the active site must be complementary to the this compound molecule. wikipedia.org Conformational changes in the enzyme may occur upon substrate binding to achieve a better fit. nih.gov
Key Catalytic Residues : Specific amino acid residues within the active site are directly involved in the catalytic process. nih.gov For hydrolases like esterases and peptidases, these often include a catalytic triad (B1167595) of amino acids, such as serine, histidine, and aspartate or glutamate, which act as a nucleophile, a proton donor/acceptor, and a stabilizer of the charged intermediate, respectively. uniprot.org
Hydrophobicity and Polarity : The active site will have regions of varying polarity to interact with both the hydrophobic (the isobutyl group of leucine) and polar (the ester group) parts of the this compound molecule.
Table 1: Examples of Enzymes and Their Interactions with Related Ester Substrates
| Enzyme/Enzyme Class | Substrate Example | Interaction/Observation | Reference |
|---|---|---|---|
| Carboxypeptidase Y | Ethyl N-acetyl-(±)-α-methylleucinate | 50% conversion observed after 120 hours. | google.com |
| Serine Carboxypeptidase P | (±)-α-Methyltryptophan methyl ester | 50% conversion observed after 2 hours. | google.com |
| Candida lipolytica ester hydrolase | Ethyl (±)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)-propionate | 56% conversion observed after approximately 8 hours. | google.com |
| Saccharomyces cerevisiae esterases | Ethyl esters of fatty acids (C2-C12) | Preferential hydrolysis of ethyl esters with shorter acyl chain lengths. | researchgate.net |
| Bacillus sp. A60 esterase | α-naphthyl acetate, propionate, caproate, and laurate | Hydrolyzed shorter chain derivatives and laurate derivative. | ajol.info |
Participation of this compound in Model Biochemical Pathways (e.g., microbial metabolism, in vitro systems)
The participation of this compound in biochemical pathways is primarily studied in the context of microbial metabolism and in vitro cellular models. These studies help to understand how the compound is processed and transported at a molecular level.
Metabolic Pathway Elucidation in Prokaryotic Systems Involving this compound
Prokaryotes have diverse metabolic capabilities and can utilize a wide range of organic compounds as carbon and energy sources. pressbooks.publumenlearning.com The metabolism of a compound like this compound in a prokaryotic system would likely begin with its hydrolysis into ethanol (B145695) and methylleucinate by extracellular or periplasmic esterases.
Once transported into the cell, these components would enter central metabolic pathways:
Ethanol Metabolism : Ethanol can be oxidized to acetaldehyde (B116499) and then to acetyl-CoA. Acetyl-CoA is a central metabolite that can enter the tricarboxylic acid (TCA) cycle for energy production or be used in various biosynthetic pathways. mdpi.com
Methylleucinate Metabolism : As an amino acid derivative, methylleucinate would likely be further metabolized through amino acid degradation pathways. This could involve transamination or deamination to form the corresponding α-keto acid, which can then enter the TCA cycle or other metabolic routes. frontiersin.org
The specific pathways utilized would depend on the prokaryotic species and the prevailing environmental conditions. pressbooks.pub For example, in phototrophic bacteria, various carbon metabolic pathways, including the Calvin-Benson cycle and the ethylmalonyl-CoA pathway, are used to process organic compounds. frontiersin.org
In Vitro Cellular Uptake and Transport Mechanisms of this compound (at the cellular/molecular level)
The uptake of small molecules like this compound into cells is a critical step for its biological activity and metabolism. This process can occur through several mechanisms. numberanalytics.com
Passive Diffusion : Small, relatively hydrophobic molecules can diffuse across the cell membrane down their concentration gradient. The lipid solubility of this compound would be a key determinant of its ability to cross the membrane via this mechanism. ubc.ca
Facilitated Diffusion : This process involves membrane transport proteins, such as channel or carrier proteins, to move molecules across the membrane. numberanalytics.comnih.gov Specific transporters for amino acids or similar structures might facilitate the uptake of this compound or its hydrolysis products. unimed.edu.ng
Active Transport : This energy-dependent process moves molecules against their concentration gradient and is mediated by specific carrier proteins. numberanalytics.com While direct active transport of this compound is less likely, its hydrolysis products, particularly the amino acid derivative, could be substrates for active transport systems. unimed.edu.ng
Studies using in vitro cell cultures and fluorescence microscopy can quantify the kinetics of cellular uptake. nih.gov The presence of serum proteins in the culture medium can also influence uptake rates by binding to the compound. nih.gov
Table 2: Cellular Transport Mechanisms Potentially Involved with this compound
| Transport Mechanism | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Passive Transport | |||
| Simple Diffusion | Movement of small, lipid-soluble molecules across the membrane down a concentration gradient. | The hydrophobicity of the ethyl and isobutyl groups may allow for some passive diffusion. | ubc.ca |
| Facilitated Diffusion | Movement down a concentration gradient aided by membrane proteins (channels or carriers). | Carrier proteins for amino acids could potentially transport the methylleucinate component after hydrolysis. | numberanalytics.comnih.gov |
| Active Transport | |||
| Primary Active Transport | Energy from ATP is used directly to move a substance against its concentration gradient. | Less likely for the intact ester, but possible for its amino acid derivative. | numberanalytics.com |
| Secondary Active Transport | The movement of one substance down its electrochemical gradient drives the transport of another substance against its gradient. | Amino acid transport is often coupled to ion gradients (e.g., sodium). | numberanalytics.com |
Theoretical Receptor/Ligand Binding Principles of this compound
The interaction of this compound with a biological receptor is governed by the principles of receptor theory, which describe the binding of a ligand (in this case, this compound) to a receptor to elicit a biological response. wikipedia.orgderangedphysiology.com
The fundamental tenets of receptor theory applicable to this compound include:
Affinity : This refers to the strength of the binding between this compound and its receptor. It is determined by the sum of intermolecular forces, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds, between the ligand and the receptor's binding site. openaccessjournals.com
Specificity and Selectivity : Receptors possess a high degree of structural and steric specificity for their ligands. wikipedia.org The unique three-dimensional structure of this compound, including its chiral center, would determine which receptors it can bind to and with what affinity.
Saturability : As there is a finite number of receptors in a biological system, the binding of this compound will be saturable. wikipedia.org
Conformational Change : The binding of this compound to a receptor is expected to induce a conformational change in the receptor, which is the initial step in signal transduction. openaccessjournals.comnih.gov
The "two-state model" of receptor theory proposes that receptors can exist in an equilibrium between an inactive (R) and an active (R) state. derangedphysiology.comscielo.org.mx An agonist ligand, upon binding, would preferentially stabilize the active conformation, shifting the equilibrium towards R and triggering a biological response. scielo.org.mx The efficacy of the ligand describes its ability to activate the receptor once bound. nih.gov Computational modeling and molecular docking are valuable tools for predicting the binding mode and affinity of ligands like this compound to potential receptor targets. openaccessjournals.com
Interaction of this compound with Model Biological Macromolecules (e.g., proteins, nucleic acids, lipids)
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific research on the direct interactions of the compound this compound with model biological macromolecules. Searches for non-clinical studies focusing on this specific ester have not yielded detailed findings, experimental data, or quantitative analyses regarding its binding or interaction with proteins, nucleic acids, or lipids.
General principles of molecular interactions suggest that as an amino acid ester, this compound possesses both hydrophobic (the isobutyl group and ethyl ester) and polar (the ester and secondary amine) moieties. These structural features could theoretically allow for various types of non-covalent interactions with biological macromolecules. For instance, the hydrophobic regions might interact with non-polar pockets in proteins or with the acyl chains of lipids, while the polar groups could potentially form hydrogen bonds. However, without specific experimental data, any discussion of these potential interactions remains purely speculative.
Research has been conducted on structurally related but distinct molecules, such as peptides containing N-methylated amino acids or other leucine (B10760876) esters. For example, studies on peptides have shown that N-methylation can influence the conformational properties and binding affinities for protein targets. rsc.org Similarly, research exists on the enzymatic hydrolysis of related compounds like ethyl N-acetyl-(±)-α-methylleucinate by proteases, which inherently involves protein-ligand interaction. google.com There are also general studies on the hydrophobic interactions between the side chains of amino acids like leucine and lipid bilayers. aocs.org
Nevertheless, these findings are not directly applicable to this compound itself. The unique combination of an ethyl ester and an N-methyl group on the leucine scaffold means that its specific interaction profile with macromolecules cannot be reliably extrapolated from that of other compounds. Scientific inquiry into this specific area is required to elucidate any such interactions.
Due to the absence of published research data, it is not possible to provide data tables or detailed findings on the interaction of this compound with the following macromolecules:
Interaction with Proteins: There is no available data from studies such as equilibrium dialysis, surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography that characterizes the binding of this compound to specific proteins.
Interaction with Nucleic Acids: No studies were found that investigate the potential for this compound to interact with DNA or RNA through mechanisms such as intercalation, groove binding, or electrostatic interactions with the phosphate (B84403) backbone.
Interaction with Lipids: There is a lack of research on how this compound might interact with or partition into lipid bilayers, which are common models for cell membranes. Studies using techniques like differential scanning calorimetry (DSC) or fluorescence spectroscopy to probe such interactions have not been reported for this specific compound.
Further experimental investigation is necessary to determine if and how this compound interacts with these fundamental biological components.
Viii. Analytical Methodologies for Ethyl Methylleucinate in Research Applications
Method Development for Purity Assessment of Ethyl Methylleucinate
Ensuring the purity of this compound is a prerequisite for its use in any research application to guarantee that observed effects are attributable to the compound itself and not to impurities. A systematic approach to method development for purity assessment involves the use of high-performance liquid chromatography (HPLC), a cornerstone technique for separating and quantifying components in a mixture. njlabs.com
The development of a robust HPLC method for this compound would typically involve the following considerations:
Column Selection: A reversed-phase C18 column is often the initial choice for non-polar to moderately polar compounds like this compound. For the separation of potential chiral impurities (D-enantiomer), a chiral stationary phase, such as one derived from amylose (B160209), would be necessary. researchgate.net
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The gradient is optimized to achieve adequate separation of the main peak from any impurities.
Detection: Ultraviolet (UV) detection is a common method for purity analysis. Since this compound lacks a strong chromophore, derivatization with a UV-active agent like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can significantly enhance detection sensitivity. researchgate.netbiosyn.com Alternatively, a more universal detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can be used.
Method Validation: The developed method would be validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
A key aspect of purity assessment for amino acid derivatives is the identification and quantification of related substances, which can include starting materials, by-products, and degradation products. A combination of analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), can be used to identify unknown impurities. nih.gov
Below is an interactive data table summarizing hypothetical HPLC parameters for the purity assessment of this compound.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm (or Mass Spectrometer) |
| Injection Volume | 10 µL |
Quantification Techniques for this compound in Research Matrices (e.g., reaction mixtures, cell cultures)
The quantification of this compound in complex research matrices, such as reaction mixtures or cell cultures, requires highly sensitive and selective analytical methods to distinguish the analyte from a multitude of other components. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior specificity and sensitivity. nih.govnih.gov
The general workflow for the quantification of this compound in a research matrix involves:
Sample Preparation: This is a critical step to remove interfering substances and enrich the analyte. Common techniques include protein precipitation (for biological samples), liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method depends on the nature of the matrix and the physicochemical properties of this compound.
Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) is often preferred over conventional HPLC for its higher resolution and faster analysis times. A suitable column and mobile phase are chosen to achieve good peak shape and separation from matrix components.
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation). This high selectivity minimizes interference from co-eluting compounds.
Quantification: Quantification is typically performed using an internal standard, which is a structurally similar compound added to the sample at a known concentration. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration of this compound in the sample.
Gas chromatography-mass spectrometry (GC-MS) can also be an alternative for the quantification of volatile derivatives of this compound. researchgate.net This would require a derivatization step to increase the volatility of the compound.
The following interactive data table outlines a hypothetical UPLC-MS/MS method for the quantification of this compound.
| Parameter | Condition |
|---|---|
| Instrument | UPLC-Tandem Mass Spectrometer |
| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor Ion > Product Ion (Specific m/z values) |
| Internal Standard | Isotopically labeled this compound (e.g., D3-Ethyl methylleucinate) |
Automation and High-Throughput Screening Methodologies for this compound Analysis
High-throughput screening (HTS) is a key technology in drug discovery and chemical biology that allows for the rapid testing of large numbers of compounds. bmglabtech.comwikipedia.org The development of automated and high-throughput analytical methods for this compound is essential for its efficient evaluation in large-scale screening campaigns.
Key aspects of developing HTS methodologies for this compound analysis include:
Miniaturization: Assays are typically performed in microtiter plates (e.g., 96-, 384-, or 1536-well plates) to reduce reagent consumption and increase throughput.
Automation: Robotic liquid handling systems are used for sample preparation, reagent addition, and plate handling to ensure precision and reproducibility while minimizing manual intervention. wikipedia.org
Detection Method: The choice of detection method is critical for HTS. Fluorescence-based assays are often preferred due to their high sensitivity and suitability for microplate readers. For instance, a fluorescence-based assay could be developed to measure the enantiomeric excess of this compound in a high-throughput format. bath.ac.uk
Data Analysis: Automated data analysis software is required to process the large volumes of data generated from HTS experiments, including quality control checks and hit identification.
One potential HTS approach for this compound could involve a fluorescence-based enzymatic assay where the hydrolysis of the ester by a specific enzyme is monitored. The rate of the reaction, and thus the fluorescence signal, would be proportional to the concentration or activity of this compound.
The integration of UPLC-MS/MS with automated sample preparation systems can also enable high-throughput quantification of this compound in various samples, providing rapid and reliable data for large experimental sets. nih.gov The development of such platforms allows for the analysis of hundreds to thousands of samples per day, significantly accelerating research timelines.
Ix. Future Research Directions and Theoretical Applications of Ethyl Methylleucinate
Design and Synthesis of Advanced Derivatives of Ethyl Methylleucinate
The development of advanced derivatives from a parent molecule is a cornerstone of medicinal chemistry and materials science, aiming to enhance efficacy, selectivity, or physical properties. nih.govrsc.org For this compound, future research will likely focus on creating novel analogues by modifying its core structure. The strategic design and synthesis of these derivatives could unlock new functionalities and applications.
Systematic modifications, such as the substitution of the methyl group with other alkyl or functional groups, could dramatically alter the molecule's steric and electronic properties. nih.gov Synthetic strategies would likely involve multi-step processes, starting with the protection of the amine or ester group, followed by the introduction of new moieties, and subsequent deprotection. mdpi.com General synthetic approaches that could be adapted include peptide coupling reactions to attach other amino acids or heterocyclic amines, and esterification or amidation reactions at the carboxylic acid end (after hydrolysis of the ethyl ester). nih.gov
The synthesis of these new derivatives can be achieved through various established chemical reactions. For instance, introducing heterocyclic motifs can be accomplished via peptide coupling procedures. nih.gov Other potential modifications include the creation of urea (B33335) and thiourea (B124793) derivatives or the attachment of fluorescent molecules to facilitate tracking in biological systems. nih.gov The goal of creating such derivatives is often to improve interactions with biological targets or to develop materials with specific, tunable properties. mdpi.com
Table 1: Potential Strategies for the Synthesis of this compound Derivatives
| Synthetic Strategy | Reagents and Conditions | Potential Derivative Class |
|---|---|---|
| Peptide Coupling | EDC/HOBt, various amines, DMF | Amide-linked derivatives, peptidomimetics |
| N-Alkylation/Arylation | Alkyl/aryl halides, base | N-substituted analogues |
| Ester Exchange (Transesterification) | Different alcohols, acid/base catalyst | Derivatives with modified ester groups |
| Reduction of Ester | Reducing agents (e.g., LiAlH4) | Amino alcohol derivatives |
| Acylation | Acyl chlorides, anhydrides, base | N-acyl derivatives |
This table presents theoretical synthetic pathways for creating novel derivatives of this compound based on general organic chemistry principles.
Exploration of Novel Biocatalytic Transformations Involving this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit remarkable stereo-, regio-, and chemoselectivity, which is particularly valuable for chiral molecules like this compound. vapourtec.com Future research is expected to explore a wide range of enzymatic reactions to produce enantiopure forms of this compound and its derivatives or to use it as a substrate for creating other valuable chemicals.
Enzymes such as lipases and esterases are prime candidates for the kinetic resolution of racemic this compound, selectively hydrolyzing one enantiomer and leaving the other unreacted. google.com For instance, carboxypeptidase Y has been used for the resolution of N-acetyl-(±)-α-methylleucinate, demonstrating the feasibility of enzymatic processes on similar substrates. google.com The discovery and engineering of novel enzymes, such as esterases from microorganisms like Burkholderia ambifaria, could provide new catalysts with high activity and stability for ester synthesis or hydrolysis under aqueous conditions. nih.gov
Furthermore, transaminases could be employed for the asymmetric synthesis of the core amino acid structure, while oxidoreductases could be used to introduce hydroxyl groups or other modifications. nih.govrsc.org The use of whole-cell biocatalysts, which contain a range of enzymes, presents another avenue for complex transformations. mdpi.commdpi.com These microbial cells can be used in free or immobilized forms and can function in various media, including organic solvents, which can be advantageous for substrates with low water solubility. cnr.it Research in this area will likely focus on screening for new microbial strains or engineering existing ones to perform specific, desired transformations on this compound. cnr.it
Table 2: Potential Biocatalytic Reactions for this compound
| Enzyme Class | Potential Reaction | Application |
|---|---|---|
| Lipases/Esterases | Enantioselective hydrolysis/esterification | Chiral resolution, synthesis of enantiopure esters. google.com |
| Proteases | Peptide bond formation | Synthesis of dipeptides or peptidomimetics. |
| Transaminases (ATAs) | Asymmetric synthesis from a keto-acid precursor | De novo synthesis of specific stereoisomers. rsc.org |
| Oxidoreductases | Hydroxylation, oxidation | Introduction of new functional groups. |
This table outlines potential enzymatic reactions that could be explored for the synthesis and modification of this compound, based on known enzyme functionalities.
Advanced Computational Predictions for this compound Molecular Design
In silico methods are becoming indispensable in modern chemical research, allowing for the prediction of molecular properties and interactions before undertaking costly and time-consuming laboratory synthesis. nih.gov For this compound, computational tools can guide the design of new derivatives with tailored characteristics. rsc.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict the biological activity, toxicity, and physicochemical properties of hypothetical derivatives. ijritcc.orgnih.gov
Molecular docking studies can simulate the interaction of designed this compound analogues with specific protein targets, providing insights into binding affinity and mode. nih.gov This is crucial for designing derivatives intended as enzyme inhibitors or receptor ligands. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the drug-likeness of new compounds early in the design phase, helping to prioritize candidates with favorable pharmacokinetic profiles. mdpi.com
These computational approaches can screen large virtual libraries of potential this compound derivatives, identifying the most promising candidates for synthesis and experimental testing. biointerfaceresearch.com By building predictive models based on existing data, researchers can establish relationships between molecular structure and properties, accelerating the discovery of new molecules with desired functions. nih.govijritcc.org
Table 3: Computational Tools in the Design of this compound Derivatives
| Computational Method | Application | Predicted Parameters |
|---|---|---|
| Molecular Docking | Predict binding of derivatives to target proteins. nih.gov | Binding energy, interaction sites, conformational changes. |
| QSAR | Model the relationship between chemical structure and biological activity. nih.gov | Potency, selectivity, therapeutic index. |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the molecule and its target over time. rsc.org | Stability of the ligand-protein complex, conformational flexibility. |
| ADMET Prediction | Estimate pharmacokinetic and toxicity profiles. mdpi.com | Solubility, permeability, metabolic stability, potential toxicity. |
This table summarizes key computational techniques and their potential applications in the rational design of novel this compound derivatives.
Potential of this compound as a Building Block in Complex Molecular Architectures (e.g., peptidomimetics, polymers)
The term "building block" in chemistry refers to molecules that can be used for the modular assembly of more complex structures. wikipedia.org this compound, as a chiral amino acid ester, is a valuable building block for synthesizing a variety of larger molecules, including peptidomimetics and polymers. illinois.edu
Peptidomimetics are compounds designed to mimic peptides but with modified structures to improve properties like stability against enzymatic degradation or better bioavailability. rsc.orgwikipedia.org The unique α-methyl group of this compound can introduce conformational constraints when incorporated into a peptide-like chain, which can be advantageous for locking the molecule into a bioactive conformation. Its integration into peptide sequences could lead to novel therapeutics, for instance, by mimicking the structure of a protein's binding site. nih.govfrontiersin.org
In polymer chemistry, amino acid-based monomers are of interest for creating biodegradable and biocompatible polymers. This compound could be polymerized, after appropriate functionalization, to create polypeptides or other polymers with chiral side chains. These materials could have interesting properties for applications in drug delivery, tissue engineering, or as specialized materials with unique optical or mechanical properties. The development of new chemical building blocks is essential for creating complex three-dimensional molecules, and this compound represents a versatile scaffold for such endeavors. illinois.edu
Q & A
Q. How should researchers document synthetic procedures and analytical data for this compound to meet journal guidelines?
- Methodological Answer :
- Experimental section : Provide step-by-step protocols, including reagent sources (e.g., Sigma-Aldrych Cat#), instrument parameters (e.g., NMR frequency), and purity thresholds.
- Supporting information : Deposit raw spectral data (e.g., .JCAMP-DX files) in public repositories (e.g., Zenodo).
- Compliance : Adhere to IUPAC nomenclature and ICMJE guidelines for chemical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
